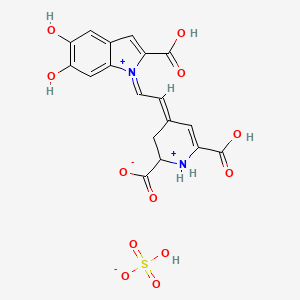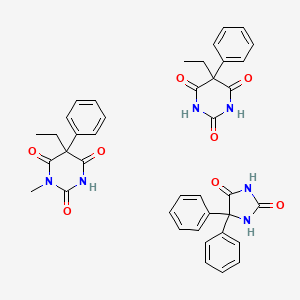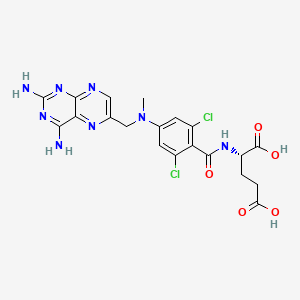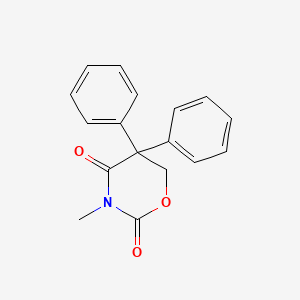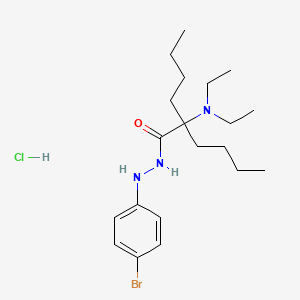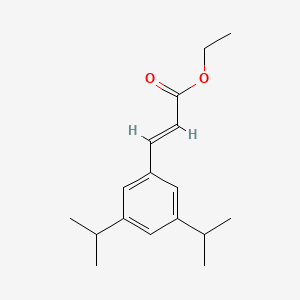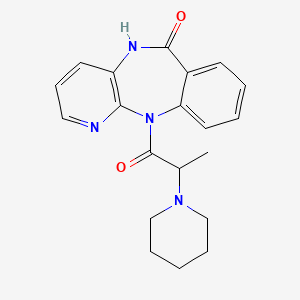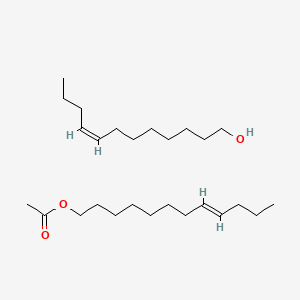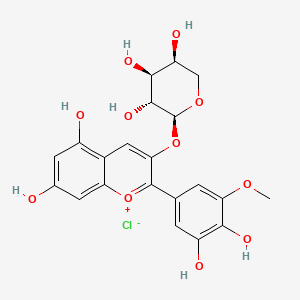![molecular formula C29H34O10 B12781361 (9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[2521117,2003,509,1509,19010,12]hentriaconta-13,23,25-triene-18,2’-oxirane]-6,22-dione” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The specific synthetic route would depend on the desired configuration and functionalization of the molecule. Common techniques might include cyclization reactions, stereoselective synthesis, and the use of protecting groups to control reactivity.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening to identify optimal catalysts, solvents, and temperatures. Scale-up from laboratory to industrial production would also necessitate considerations of cost, safety, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds could be studied for their interactions with biological molecules, such as proteins or nucleic acids, potentially leading to the development of new drugs or diagnostic tools.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to modulate biological pathways or target specific diseases.
Industry
In industry, such compounds could find applications in materials science, such as the development of new polymers or coatings with unique properties.
Mecanismo De Acción
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms, often involving techniques such as X-ray crystallography or molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring structures and functional groups. Examples could include natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
The uniqueness of the compound would lie in its specific configuration and functionalization, which could confer unique chemical properties or biological activities. Comparative studies with similar compounds would help to highlight these unique features.
Propiedades
Fórmula molecular |
C29H34O10 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione |
InChI |
InChI=1S/C29H34O10/c1-14-9-18-28(23-22(14)38-23)12-32-25(31)24-26(3,39-24)11-21-34-15(2)16(35-21)7-5-6-8-20(30)37-17-10-19(36-18)29(13-33-29)27(17,28)4/h5-9,15-19,21-24H,10-13H2,1-4H3/b7-5-,8-6-/t15-,16-,17-,18-,19-,21?,22+,23+,24?,26?,27-,28-,29+/m1/s1 |
Clave InChI |
JIOIZCCNKQQRDN-JRTNFGKLSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2/C=C\C=C/C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3([C@]6(COC(=O)C7C(O7)(CC(O1)O2)C)[C@H](O4)C=C([C@H]8[C@@H]6O8)C)C)CO5 |
SMILES canónico |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(COC(=O)C7C(O7)(CC(O1)O2)C)C(O4)C=C(C8C6O8)C)C)CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


